

potential applications of 2-Cyanophenothiazine in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674

[Get Quote](#)

2-Cyanophenothiazine: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Cyanophenothiazine (CAS No: 38642-74-9) is a heterocyclic organic compound featuring a tricyclic phenothiazine core with a nitrile group substituted at the 2-position.[1][2][3][4] While not typically an active pharmaceutical ingredient (API) itself, it serves as a critical pharmaceutical intermediate and a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1][5][6] Its derivatives have shown significant promise in several therapeutic areas, most notably as antipsychotics and, more recently, as novel anticancer agents.[7][8][9] The phenothiazine nucleus, with its unique butterfly-like conformation, provides a privileged structure for interacting with various biological targets, and the 2-cyano group offers a key synthetic handle for further chemical modification. This guide explores the synthesis, established and potential applications, and structure-activity relationships of **2-Cyanophenothiazine** in medicinal chemistry.

Physicochemical Properties and Synthesis

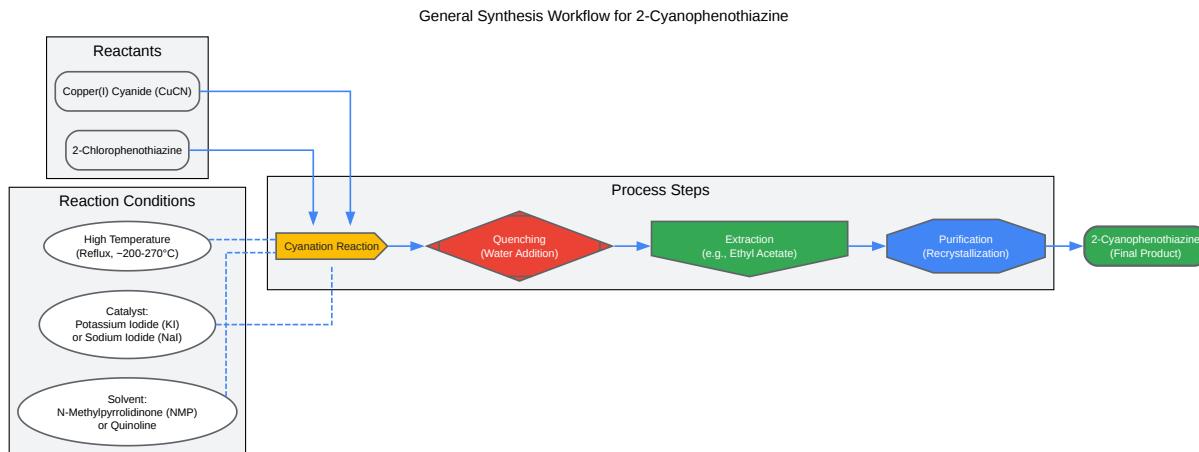

2-Cyanophenothiazine is typically a yellow to yellow-green crystalline powder.[4] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 2-Cyanophenothiazine

Property	Value	Reference
CAS Number	38642-74-9	[2][3][4]
Molecular Formula	C ₁₃ H ₈ N ₂ S	[2][3]
Molecular Weight	224.28 g/mol	[2][3]
Appearance	Yellow to yellow-green crystalline powder	[4][7]
Melting Point	~177-181 °C	[1]
Solubility	Soluble in dimethyl sulfoxide, chloroform, anhydrous ethanol; slightly soluble in water.	[1]
Purity (Typical)	≥98.5%	[4][7]

Synthesis of 2-Cyanophenothiazine

The most common industrial synthesis route involves the cyanation of 2-chlorophenothiazine using a cyanide source, such as copper(I) cyanide, in a high-boiling point organic solvent.[5][6][10] Various patents have optimized this process to improve yield and purity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Cyanophenothiazine**.

Experimental Protocol: Synthesis from 2-Chlorophenothiazine

The following protocol is a representative example compiled from published methods.[\[6\]](#)[\[10\]](#)

Materials:

- 2-Chlorophenothiazine

- Copper(I) Cyanide (CuCN)
- N-Methylpyrrolidinone (NMP)
- Potassium Iodide (KI)
- Ethyl Acetate
- Toluene
- Deionized Water

Procedure:

- Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chlorophenothiazine (1 molar equivalent), copper(I) cyanide (1.0-1.5 molar equivalents), and potassium iodide (0.5-1.5 molar equivalents).
- Solvent Addition: Add N-methylpyrrolidone as the solvent (approx. 2-5 times the weight of 2-chlorophenothiazine).
- Reaction: Heat the mixture under reflux at approximately 230-270°C for 3 to 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[\[6\]](#)
- Work-up: After the reaction is complete, cool the mixture. Add water to precipitate the product and inorganic impurities.
- Extraction: Filter the resulting solid mixture. The crude product can be extracted from this solid mixture using a suitable organic solvent like ethyl acetate. Concentrate the ethyl acetate extract under reduced pressure to obtain the crude **2-Cyanophenothiazine**.[\[6\]](#)[\[10\]](#)
- Purification: The crude product is purified by recrystallization from a solvent system such as toluene or an ethanol/water mixture to yield the final product with high purity (>99%).[\[6\]](#)

Table 2: Summary of Reported Synthesis Parameters

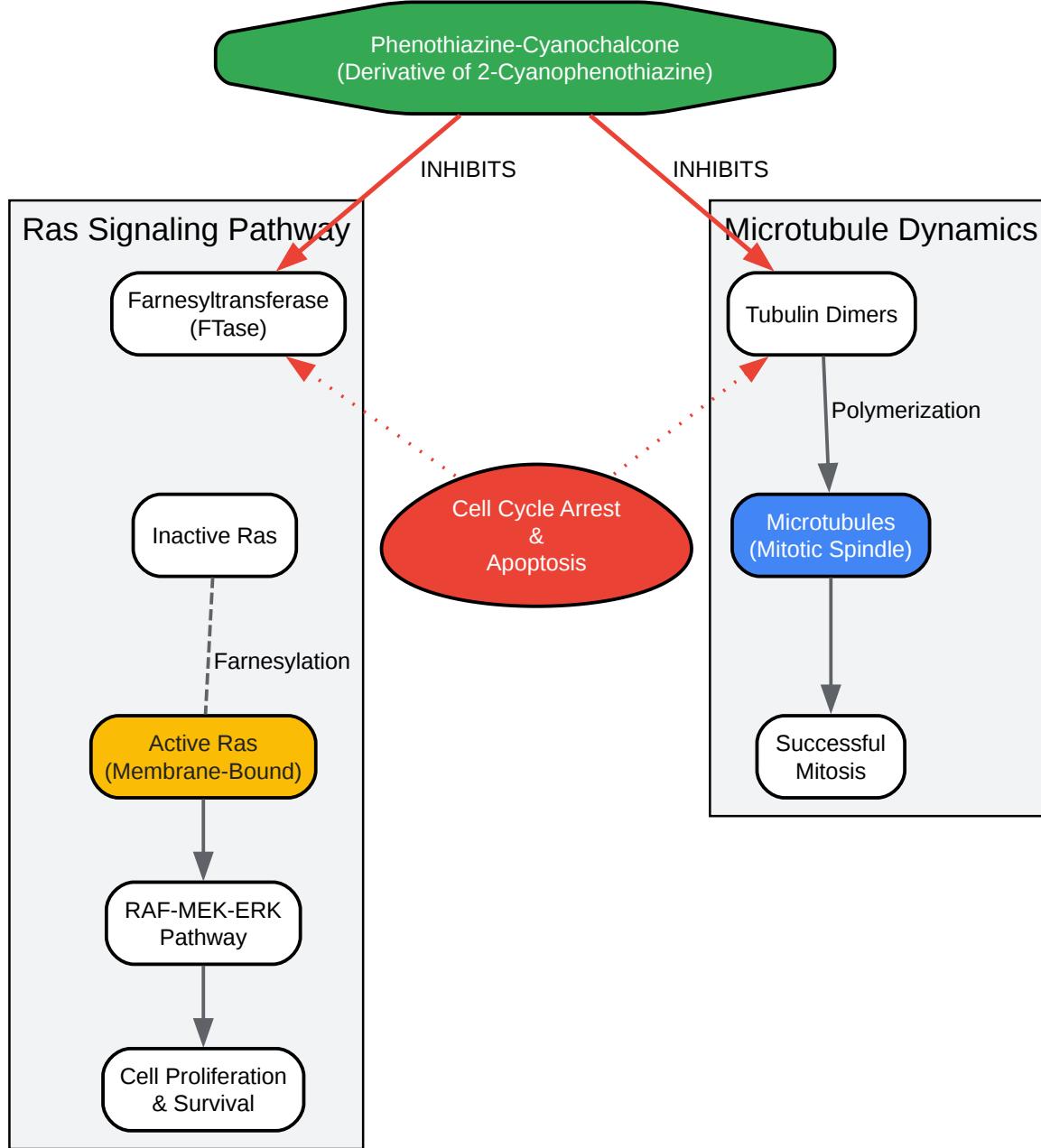
Method	Key Reagents	Solvent	Yield	Purity	Reference
Patent CN1583732A	2-chlorophenothiazine, CuCN, KI	NMP	>85%	>99%	[6]
Patent CN10517535 5A	2-chlorophenothiazine, CuCN, Catalyst	Proprietary	>90.3%	>99.5%	[5]
US Patent 4705854	2-chlorophenothiazine, CuCN	NMP	~50-60% (Purified)	Not specified	[10]

Applications in Medicinal Chemistry

2-Cyanophenothiazine is a cornerstone intermediate for drugs targeting the central nervous system (CNS) and for developing novel cancer therapeutics.[5][6][8]

Antipsychotic Agents

Phenothiazines were among the first-generation antipsychotic drugs developed and are known to act primarily as antagonists of dopamine receptors in the CNS.[9][11] The three-dimensional structure of the phenothiazine core mimics that of dopamine, allowing it to block D2 receptors effectively.[9] The substituent at the C-2 position is crucial for this neuroleptic activity.[9] **2-Cyanophenothiazine** serves as the precursor for several antipsychotic drugs, where the cyano group is either retained or converted into other functional groups to modulate activity and pharmacokinetic properties.


Caption: Phenothiazines block D2 receptors, preventing dopamine binding.

Anticancer Agents: Dual-Target Inhibition

A highly promising application is the use of **2-Cyanophenothiazine** as a scaffold for novel anticancer drugs. Research has focused on developing derivatives, such as phenothiazine-cyanochalcones, that act as dual inhibitors of human farnesyltransferase (FTase) and tubulin polymerization.[8] This dual-action mechanism can potentially overcome drug resistance by targeting two distinct critical processes in cancer cell proliferation.[8]

- Farnesyltransferase (FTase) Inhibition: FTase is a key enzyme in the post-translational modification of the Ras protein.[8] Farnesylated Ras is active and can trigger downstream signaling pathways (e.g., RAF-MEK-ERK) that promote cell growth and division. Inhibiting FTase prevents Ras activation, thereby halting this pro-proliferative signaling.[8]
- Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division.[8] Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death).[8]

Dual-Target Anticancer Mechanism of Phenothiazine Derivatives

[Click to download full resolution via product page](#)**Caption:** Dual inhibition of FTase and Tubulin leads to cancer cell death.**Table 3: In Vitro Activity of Selected Phenothiazine-Cyanochalcone Derivatives**

Compound	Target	IC ₅₀ (µM)	Notes	Reference
1l	h-FTase	> 10	3'-hydroxy-4'-methoxyphenyl B ring	[8]
Tubulin Polymerization	1.1	Active against tubulin	[8]	
1c	h-FTase	> 10	4-dimethylaminophenyl B ring	[8]
Tubulin Polymerization	> 10	Inactive against both targets	[8]	

Note: The data is for derivatives of **2-Cyanophenothiazine**, not the compound itself. The "B ring" refers to a part of the cyanochalcone modification.

Other Potential Applications

The phenothiazine scaffold is known to interact with other biological targets, suggesting broader therapeutic potential for its 2-cyano derivatives:

- Calmodulin (CaM) and Protein Kinase C (PKC) Inhibition: Phenothiazines can inhibit CaM and PKC, enzymes involved in numerous signaling pathways. This activity is relevant for cancer chemoprevention and for overcoming multidrug resistance.[9]
- Reversal of Multidrug Resistance (MDR): Some phenothiazines can inhibit the function of P-glycoprotein (Pgp), a transport protein that pumps chemotherapeutic drugs out of cancer cells, thereby restoring sensitivity to treatment.[9]

Conclusion and Future Outlook

2-Cyanophenothiazine is far more than a simple chemical. It is a privileged scaffold that has given rise to essential CNS medications and now stands at the forefront of innovative anticancer drug design. Its synthetic accessibility and the versatile reactivity of the cyano group allow for the creation of diverse chemical libraries. The development of dual-target inhibitors

based on this core structure represents a promising strategy to combat complex diseases like cancer. Future research will likely focus on refining the structure-activity relationships of its derivatives to enhance potency and selectivity, while also exploring its potential in other therapeutic areas such as neurodegenerative diseases and infectious agents. For drug development professionals, **2-Cyanophenothiazine** remains a high-value starting point for generating next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. haihangchem.com [haihangchem.com]
- 5. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]
- 6. CN1583732A - Preparation of 2-cyanophenthiazine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. if-pan.krakow.pl [if-pan.krakow.pl]
- 10. prepchem.com [prepchem.com]
- 11. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential applications of 2-Cyanophenothiazine in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030674#potential-applications-of-2-cyanophenothiazine-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com